molecular formula C7H13ClN2O3S B8200651 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

Cat. No. B8200651
M. Wt: 240.71 g/mol
InChI Key: OJLFSTFJPMNJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C7H13ClN2O3S and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : It catalyzes the condensation of α-naphthol with aromatic aldehydes under microwave irradiation to synthesize dibenzoxanthene derivatives (Huynh, Tran, & Le, 2020). Additionally, it catalyzes the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones (Wan et al., 2010) and facilitates the one-pot, three-component condensation of phenols, aromatic aldehydes, and amides to prepare amido-alkyl-phenols (Moosavi‐Zare, Zolfigol, & Daraei, 2014).

  • Synthesis of Heterocyclic Compounds : It is used in the synthesis of dihydropyrimidinones under solvent-free conditions (Sajjadifar, Nezhad, & Darvishi, 2013), as well as in synthesizing 7-alkyl-6H,7H-naphtho-[10,20:5,6]pyrano[3,2-c]chromen-6-ones (Wan et al., 2014). Moreover, it aids in the synthesis of two intermediates of Troger's bases (Wan et al., 2010).

  • Efficient Catalyst for Various Reactions : The compound serves as an efficient catalyst for one-pot synthesis of Betti bases using aromatic aldehyde, 2-naphthalen, and acetonitrile (Wang et al., 2013), and for synthesizing benzimidazoles at room temperature (Khazaei et al., 2011).

  • Regioselective Thiocyanation : It is used in the regioselective thiocyanation of aromatic and heteroaromatic compounds (Sajjadifar et al., 2014).

  • Synthesis of Pyrrolidinone Derivatives : The compound is effective for synthesizing pyrrolidinone derivatives under mild conditions (Khaligh et al., 2018).

  • Biological Research Applications : It has shown antibacterial properties comparable to AgNO3 against various bacteria (Fernández et al., 2014) and potential applications in chemical and biological research due to its unique IR spectrum and structural properties (Zhang et al., 2013).

properties

IUPAC Name

3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFSTFJPMNJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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